molecular formula C9H14O4 B1205211 Polymethacrylate CAS No. 25086-15-1

Polymethacrylate

Cat. No.: B1205211
CAS No.: 25086-15-1
M. Wt: 186.2 g/mol
InChI Key: IWVKTOUOPHGZRX-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Polymethacrylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include free-radical initiators, such as peroxides and azo compounds . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the polymerization of methyl methacrylate in the presence of different surfactants can produce this compound nanoparticles with enhanced conductivity and thermal stability .

Mechanism of Action

The mechanism by which polymethacrylate exerts its effects involves its physical and chemical properties. For example, cationic amphiphilic this compound derivatives have shown potential as synthetic antimicrobials. These derivatives exhibit antimicrobial activity by permeabilizing the outer membrane of bacteria, leading to bactericidal effects . The specific molecular targets and pathways involved depend on the particular application and the chemical modifications of the this compound.

Properties

IUPAC Name

methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2.C4H6O2/c1-4(2)5(6)7-3;1-3(2)4(5)6/h1H2,2-3H3;1H2,2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVKTOUOPHGZRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)O.CC(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113889-78-4, 733035-11-5, 117708-01-7, 25086-15-1
Record name 2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate, block
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=113889-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate, diblock
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733035-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate, graft
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117708-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methacrylic acid-methyl methacrylate copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25086-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50920865
Record name 2-Methylprop-2-enoic acid--methyl 2-methylprop-2-enoate (1/1)
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Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25086-15-1, 112666-18-9
Record name 2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate
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Record name 2-Methylprop-2-enoic acid--methyl 2-methylprop-2-enoate (1/1)
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Record name 2-Propenoic acid, 2-methyl-, polymer with methyl 2-methyl-2-propenoate
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Synthesis routes and methods I

Procedure details

9.0 g of methyl methacrylate, 0.86 g of methacrylic acid (charging ratio by mole=9/1), and 50 mg of benzoyl peroxide were dissolved in 50 g of dioxane, followed by heating the solution at 80° C. for 4 hours with agitation while purging with nitrogen and subsequently charging into a large amount of water. The resulting polymer was dissolved in a small amount of acetone and dropped into a large amount of a methanol/water mixture for re-precipitation, followed by drying in vacuo to obtain methyl methacrylate/methacrylic acid copolymer (molecular weight≈5,000).
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Synthesis routes and methods II

Procedure details

Glycerine, ethyl alcohol and methylene chloride were purchased from Frutarom; enzymatically hydrolyzed gelatin with average molecular weight of 10,000-12,000 was purchased from Croda; hexanesulfonic acid was purchased from BDH; methylmethacrylate-methacrylic acid copolymers were provided from Rhom Pharma; 1-PLA with Mw of 427,000 and Mn of 224,500 was purchased from Boehringer Ingelheim; triethyl citrate was provided by Morflex; ethylcellulose was provided by Teva; polyvinyl pyrrolidone was provided by Taro; glutaraldehyde 25% and acetonitrile were purchased from Merck; chloroform, orthophosphoric acid and trichloroacetic acid were purchased from Baker. All solvents were of analytical grade, except acetonitrile which was HPLC grade.
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Synthesis routes and methods III

Procedure details

Acrylic acid, ibuprofen and poly(acrylic acid) (MW 2,000) and (MW 5,000) were purchased from Aldrich. Poly(methacrylic acid-methylmethacrylate) (Eudragit L) was provided by Rhom Pharma (Germany). Thionyl chloride, oxalyl chloride, and acetic anhydride were freshly distilled under nitrogen prior to use. All solvents were analytical grade.
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Synthesis routes and methods IV

Procedure details

A solution comprising 90 parts by weight of methyl methacrylate, 10 parts by weight of methacrylic acid, 0.75 part by weight of tert-dodecylmercaptan, and 0.4 part by weight of lauroyl peroxide was prepared. A methyl methacrylate/methacrylic acid copolymer was formed from this solution in the same manner as described in Example 8.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Polymethacrylate
Reactant of Route 2
Polymethacrylate
Reactant of Route 3
Polymethacrylate
Reactant of Route 4
Polymethacrylate
Reactant of Route 5
Polymethacrylate
Reactant of Route 6
Polymethacrylate

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